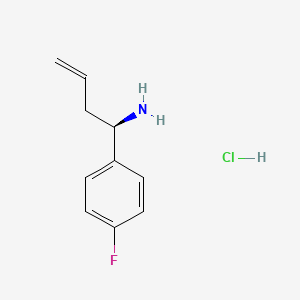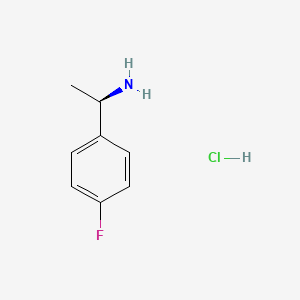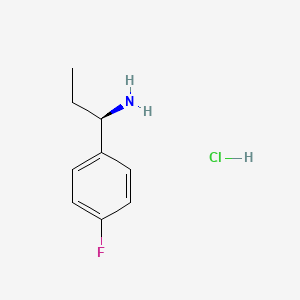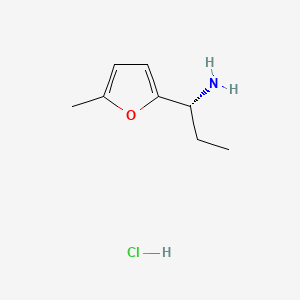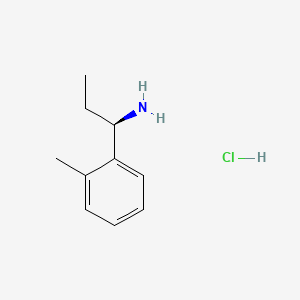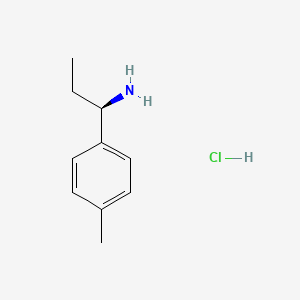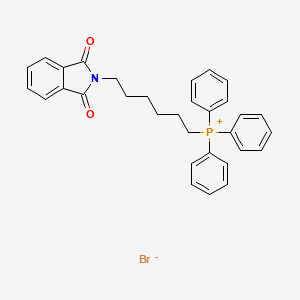
CAY10685
Overview
Description
CAY10685 is a cell-active analog of the lysine acetyltransferase inhibitor CPTH2. It contains an alkyne moiety for use in click chemistry reactions. This compound is known for its ability to inhibit N-acetyltransferase 10 activity, which has been utilized to modulate chromatin organization, particularly in studies related to cancer and certain laminopathies .
Mechanism of Action
Target of Action
The primary target of CAY10685 is N-acetyltransferase 10 (NAT10) . NAT10 is a lysine acetyltransferase involved in the acetylation of histones, a process that plays a crucial role in the regulation of gene expression .
Mode of Action
This compound acts as an inhibitor of NAT10 . By inhibiting NAT10, this compound can modulate chromatin organization, which in turn influences the architecture of the nucleus . This interaction with NAT10 and the subsequent changes in nuclear architecture are particularly relevant in the context of cancer and certain laminopathies .
Biochemical Pathways
The inhibition of NAT10 by this compound affects the histone acetylation pathway . Histone acetylation is a key process in the regulation of gene expression. By modulating this pathway, this compound can influence the transcriptional activity of various genes, potentially leading
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CAY10685 involves the reaction of cyclopentanone with 4-(4-chlorophenyl)-2-thiazolylhydrazone and 2-propyn-1-ylhydrazone. The reaction conditions typically include the use of solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol. The compound is then purified to achieve a purity of ≥98% .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the compound’s purity and stability. The compound is stored at -20°C to maintain its stability over long periods .
Chemical Reactions Analysis
Types of Reactions: CAY10685 primarily undergoes substitution reactions due to the presence of the alkyne moiety. It is also involved in click chemistry reactions, which are a class of biocompatible small molecule reactions commonly used in bioconjugation .
Common Reagents and Conditions:
Solvents: DMF, DMSO, ethanol
Reagents: Cyclopentanone, 4-(4-chlorophenyl)-2-thiazolylhydrazone, 2-propyn-1-ylhydrazone
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures under inert atmosphere
Major Products: The major product formed from these reactions is this compound itself, which is then used in various scientific applications .
Scientific Research Applications
CAY10685 has a wide range of applications in scientific research:
Chemistry: Used in click chemistry reactions to study molecular interactions and modifications.
Biology: Employed to modulate chromatin organization and study changes in nuclear architecture associated with cancer and laminopathies.
Medicine: Investigated for its potential in cancer research due to its ability to inhibit N-acetyltransferase 10 activity.
Industry: Utilized in the development of biochemical assays and labeling techniques .
Comparison with Similar Compounds
CPTH2: The parent compound of CAY10685, known for its lysine acetyltransferase inhibitory activity.
Other lysine acetyltransferase inhibitors: Compounds that inhibit similar enzymes but may lack the alkyne moiety for click chemistry reactions
Uniqueness: this compound is unique due to its alkyne moiety, which allows it to be used in click chemistry reactions. This feature makes it particularly valuable for studying molecular interactions and modifications in a biocompatible manner .
Properties
IUPAC Name |
4-(4-chlorophenyl)-N-(cyclopentylideneamino)-N-prop-2-ynyl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3S/c1-2-11-21(20-15-5-3-4-6-15)17-19-16(12-22-17)13-7-9-14(18)10-8-13/h1,7-10,12H,3-6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDLMHEOHMFFSDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN(C1=NC(=CS1)C2=CC=C(C=C2)Cl)N=C3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


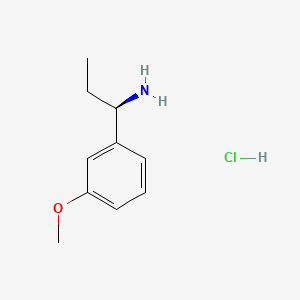
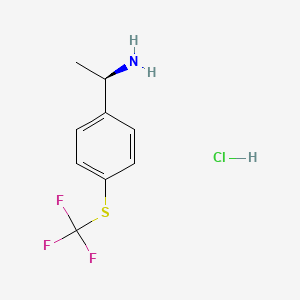
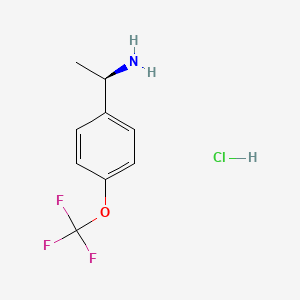
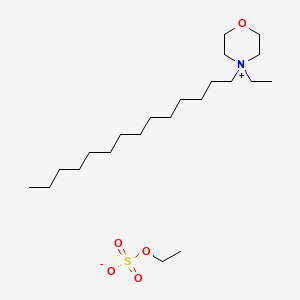
![D-Glucitol 1-[2-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetate]](/img/new.no-structure.jpg)
